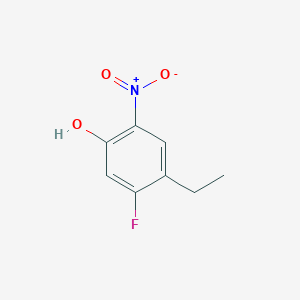

4-Ethyl-5-fluoro-2-nitrophenol

Vue d'ensemble

Description

4-Ethyl-5-fluoro-2-nitrophenol is an organic compound with the molecular formula C8H8FNO3 It is a derivative of phenol, characterized by the presence of ethyl, fluoro, and nitro groups attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-fluoro-2-nitrophenol typically involves multi-step organic reactions. One common method includes the nitration of 4-ethyl-5-fluorophenol, followed by purification processes to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with temperature control to ensure the selective introduction of the nitro group.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethyl-5-fluoro-2-nitrophenol undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.

Major Products:

Reduction: Conversion of the nitro group to an amine group results in 4-ethyl-5-fluoro-2-aminophenol.

Substitution: Halogenation reactions yield compounds like 4-ethyl-5-fluoro-2-bromophenol.

Applications De Recherche Scientifique

4-Ethyl-5-fluoro-2-nitrophenol has diverse applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 4-Ethyl-5-fluoro-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparaison Avec Des Composés Similaires

4-Ethyl-2-nitrophenol: Lacks the fluoro group, resulting in different chemical and biological properties.

5-Fluoro-2-nitrophenol: Lacks the ethyl group, affecting its reactivity and applications.

4-Ethyl-5-fluoro-2-aminophenol: The reduced form of 4-Ethyl-5-fluoro-2-nitrophenol, with different biological activities.

Uniqueness: this compound is unique due to the combined presence of ethyl, fluoro, and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various scientific and industrial applications.

Activité Biologique

4-Ethyl-5-fluoro-2-nitrophenol is a nitrophenol derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an ethyl group, a fluorine atom, and a nitro group on the phenolic ring, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and toxicology.

- Molecular Formula : CHFNO

- Molecular Weight : 185.16 g/mol

- CAS Number : 185.003066

Nitrophenol derivatives, including this compound, are known to interact with various biological targets. The mechanism of action typically involves:

- Electrophilic Aromatic Substitution : The nitro group can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles.

- Inhibition of Enzymatic Activity : Studies suggest that nitrophenols can inhibit certain enzymes by modifying their active sites through covalent bonding.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study showed that it effectively inhibited the growth of Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis or protein production.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assessments reveal that this compound can induce apoptosis in cancer cell lines. For example, a study involving human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and subsequent cell death.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Toxicological Profile

The toxicological effects of this compound have been evaluated in animal models. Notable findings include:

- Acute Toxicity : An LD50 value of approximately 230 mg/kg was reported in albino rats, indicating moderate toxicity upon oral administration.

- Hematological Effects : Exposure to high concentrations led to increased levels of methemoglobin, suggesting potential risks for blood-related disorders.

Case Studies

- Inhalation Exposure : A study involving rats exposed to aerosolized nitrophenols showed no significant cardiovascular effects at low concentrations but did report gastrointestinal distress at higher doses.

- Chronic Toxicity : Long-term exposure studies indicated no significant histopathological changes in major organs at doses below 30 mg/m³ over extended periods.

Propriétés

IUPAC Name |

4-ethyl-5-fluoro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-2-5-3-7(10(12)13)8(11)4-6(5)9/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVUTLLMYSLBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.